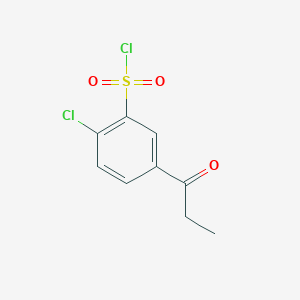
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
Overview
Description
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₈Cl₂O₃S and a molecular weight of 267.13 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes. It is a derivative of benzenesulfonyl chloride, with a chloro and propanoyl group attached to the benzene ring.
Preparation Methods
The synthesis of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride typically involves the chlorination of 2-Chloro-5-propanoylbenzene-1-sulfonic acid. This reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .
Industrial production methods for this compound may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents for these reactions include primary and secondary amines, which lead to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids or reduction to form sulfides under specific conditions.
Coupling Reactions: It can also be used in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a precursor for the formation of carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine would yield a sulfonamide, while a coupling reaction with a boronic acid would produce a biaryl compound.
Scientific Research Applications
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.
Biology: In biological research, it can be used to modify biomolecules such as proteins and peptides by introducing sulfonyl chloride groups, which can then be further functionalized.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Mechanism of Action
The mechanism by which 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
Benzenesulfonyl chloride: Lacks the chloro and propanoyl groups, making it less reactive in certain substitution reactions.
Tosyl chloride (p-toluenesulfonyl chloride): Contains a methyl group instead of a chloro and propanoyl group, which affects its reactivity and the types of reactions it can undergo.
Methanesulfonyl chloride: A simpler sulfonyl chloride with only a methyl group, used in different types of chemical synthesis.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity patterns and make it suitable for specialized applications in organic synthesis .
Properties
IUPAC Name |
2-chloro-5-propanoylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3S/c1-2-8(12)6-3-4-7(10)9(5-6)15(11,13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVSAACJSZOWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


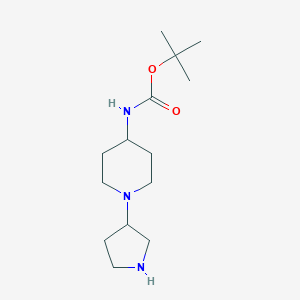


![4-[(Cyclopentyloxy)methyl]piperidine hydrochloride](/img/structure/B1372260.png)
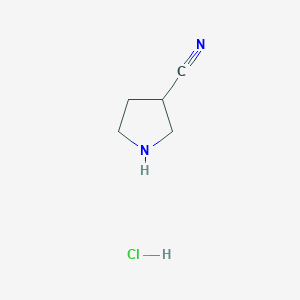
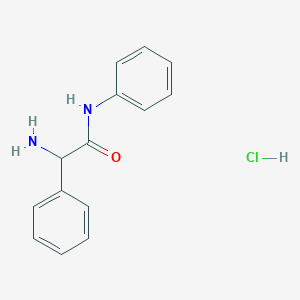


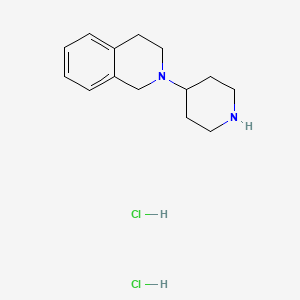
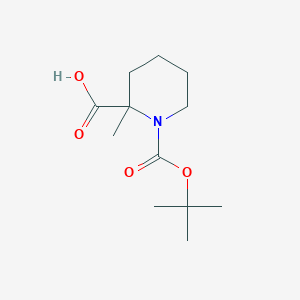
![1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride](/img/structure/B1372269.png)
![[3-(4-methylphenyl)-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1372272.png)


